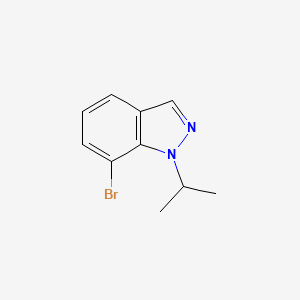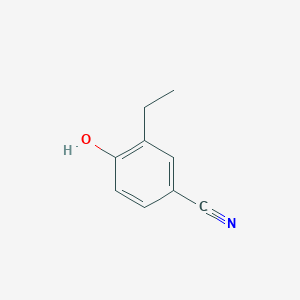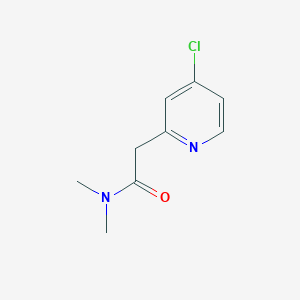
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of bromochlorobenzenes consists of a benzene ring substituted with a bromine atom and a chlorine atom . The exact positions of these substitutions can vary, and the specific structure of “4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene” is not specified in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Batool et al. (2014) developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene. This compound showed significant antiurease and antibacterial effects, suggesting potential applications in biomedicine (Batool et al., 2014).
Antagonist Synthesis
Cheng De-ju (2015) synthesized an intermediate compound, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, which was then used to create a novel non-peptide CCR5 antagonist. This antagonist showed potential bioactivity, indicating applications in therapeutic drug development (Cheng De-ju, 2015).
Structural Characterization
Jasinski et al. (2009) conducted a structural study of a related compound, (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. They analyzed its molecular structure and crystal packing, which is crucial for understanding the compound's properties and potential applications in materials science (Jasinski et al., 2009).
Dendritic Carbosilanes Synthesis
Casado and Stobart (2000) reported the use of 1-bromo-4-(prop-2-enyl)benzene in the regiospecific hydrosilylation process. This process is part of a modular methodology for the synthesis of modified carbosilane dendrimers, highlighting the compound's utility in advanced polymer and materials science (Casado & Stobart, 2000).
Mecanismo De Acción
The mechanism of action of bromochlorobenzenes would depend on their specific use. For example, some bromochlorobenzenes are used as intermediates in the synthesis of other compounds . The specific mechanism of action for “4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene” is not provided in the available resources.
Análisis Bioquímico
Biochemical Properties
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In hepatocytes, for instance, this compound can influence cell signaling pathways related to detoxification and metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and xenobiotic metabolism. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of enzyme-substrate complexes that undergo further chemical transformations. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that this compound remains stable for extended periods when stored at room temperature, but its stability decreases when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been observed to induce mild changes in metabolic enzyme activity without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including hepatotoxicity and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing severe toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, which may have downstream effects on cellular processes. Additionally, the interaction of this compound with cofactors such as NADPH can modulate its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of this compound can affect its bioavailability and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The localization of this compound within specific organelles can impact its activity and function, as well as its interactions with other biomolecules .
Propiedades
IUPAC Name |
4-bromo-1-chloro-2-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOVLGDAHVPWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


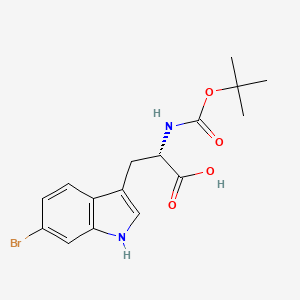



![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)
![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)
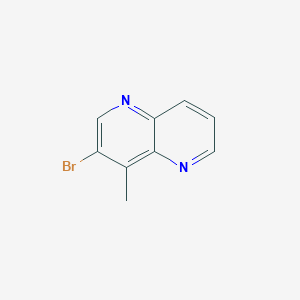
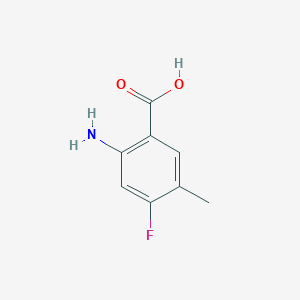
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)
